molecular formula C20H16FN3O5S3 B2749847 (Z)-4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzenesulfonamide CAS No. 894655-62-0

(Z)-4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzenesulfonamide

Cat. No. B2749847
CAS RN: 894655-62-0
M. Wt: 493.54
InChI Key: GBPYOLXRWZFUQA-WQRHYEAKSA-N
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Description

(Z)-4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzenesulfonamide is a useful research compound. Its molecular formula is C20H16FN3O5S3 and its molecular weight is 493.54. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

  • High Singlet Oxygen Quantum Yield: A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base highlighted their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties make them suitable as Type II photosensitizers for photodynamic therapy in cancer treatment, offering a promising approach due to their remarkable potential and effectiveness in this area (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

  • Synthetic Benzenesulfonamides and Their Anticancer Properties: Several benzenesulfonamide derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. Some derivatives showed interesting cytotoxic activities, making them crucial for further studies on anti-tumor activity. Their strong inhibition of human carbonic anhydrase isoforms hCA I and II also underscores their potential in cancer research (Gul et al., 2016).

Antimicrobial Activity

  • Antibacterial and Antifungal Properties: Novel Schiff bases of sulfamethoxazole and sulfathiazole have been synthesized and shown to possess significant antibacterial activities against several Gram-positive and Gram-negative bacteria, including sulfonamide-resistant pathogens. These findings suggest potential applications in developing new antibacterial agents to combat resistant strains (Mondal et al., 2015).

Enzyme Inhibition

  • Carbonic Anhydrase Inhibition: A series of aromatic benzenesulfonamides incorporating 1,3,5-triazine moieties have been reported for their inhibition of several carbonic anhydrase isozymes, including the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IX. These compounds demonstrated significant inhibition, highlighting their potential in managing hypoxic tumors (Garaj et al., 2005).

properties

IUPAC Name

4-[[(Z)-[1-[(3-fluorophenyl)methyl]-2,2,4-trioxothieno[3,2-c]thiazin-3-ylidene]methyl]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O5S3/c21-14-3-1-2-13(10-14)12-24-17-8-9-30-20(17)19(25)18(32(24,28)29)11-23-15-4-6-16(7-5-15)31(22,26)27/h1-11,23H,12H2,(H2,22,26,27)/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPYOLXRWZFUQA-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C3=C(C(=O)C(=CNC4=CC=C(C=C4)S(=O)(=O)N)S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)CN2C3=C(C(=O)/C(=C/NC4=CC=C(C=C4)S(=O)(=O)N)/S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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